molecular formula C3H2BrF3 B1278595 3-Bromo-2,3,3-trifluoropropene CAS No. 220626-19-7

3-Bromo-2,3,3-trifluoropropene

Cat. No.: B1278595
CAS No.: 220626-19-7
M. Wt: 174.95 g/mol
InChI Key: QOBDJYBYWKIIFQ-UHFFFAOYSA-N
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Description

3-Bromo-2,3,3-trifluoropropene is a highly valuable compound in synthetic chemistry. It is a colorless, odorless gas with a density greater than air. This compound is primarily used as a building block in the synthesis of various fluorinated organic compounds. It has applications in fire suppression, polymer production, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Bromo-2,3,3-trifluoropropene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily used as a radical acceptor in various organic synthesis reactions . The primary targets of BTP are the reactive sites in organic molecules where it can participate in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .

Mode of Action

BTP interacts with its targets through a series of chemical reactions. For instance, it can be used as a radical acceptor in reactions involving redox-active esters as radical precursors . This interaction results in the formation of secondary trifluoromethylated alkyl bromides .

Biochemical Pathways

It is known that btp can participate in a variety of organic synthesis reactions, leading to the formation of various fluorinated organic compounds . These reactions can potentially affect multiple biochemical pathways, depending on the specific organic molecules involved.

Result of Action

The result of BTP’s action is the formation of a wide range of secondary trifluoromethylated alkyl bromides . These compounds have broad functional group tolerance and can be used to synthesize various bioactive molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BTP. For instance, BTP is used as a fire suppressant in confined spaces . Its degradation in the atmospheric environment has been studied, indicating that it undergoes various reaction pathways with OH radicals . Moreover, it is necessary to handle BTP in a well-ventilated place and avoid formation of dust and aerosols due to its flammability .

Safety and Hazards

3-Bromo-2,3,3-trifluoropropene should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and medical advice should be sought if one feels unwell .

Future Directions

3-Bromo-2,3,3-trifluoropropene is finding application as a fire extinguishing agent in confined spaces . It is also used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules . Future research may focus on its environmental impact and degradation in the atmospheric environment .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,3,3-trifluoropropene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, leading to the formation of intermediate compounds such as CF3CBrCH2OH

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes involved in metabolic pathways, resulting in altered metabolic flux . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade into various byproducts over time, which may have different biochemical properties and effects on cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function and metabolism becomes significant . Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

The preparation of 3-Bromo-2,3,3-trifluoropropene involves a two-step process:

    Addition of Bromine to Trifluoropropene: Bromine is added to trifluoropropene in a reactor under controlled temperature (20-100°C) and illumination conditions.

    Elimination Reaction: The 2,3-dibromo-1,1,1-trifluoropropane is then treated with an alkali solution and a phase-transfer catalyst.

Comparison with Similar Compounds

3-Bromo-2,3,3-trifluoropropene is unique due to its trifluoromethyl group and bromine atom, which impart distinct reactivity and properties. Similar compounds include:

  • **2-B

Properties

IUPAC Name

3-bromo-2,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3/c1-2(5)3(4,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDJYBYWKIIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445649
Record name 3-BROMO-2,3,3-TRIFLUOROPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220626-19-7
Record name 3-BROMO-2,3,3-TRIFLUOROPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,3,3-trifluoropropene
Reactant of Route 2
3-Bromo-2,3,3-trifluoropropene
Reactant of Route 3
3-Bromo-2,3,3-trifluoropropene

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